

# An In-Depth Technical Guide to 3-Tert-butylbenzaldehyde: Properties, Synthesis, and Reactivity

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## Compound of Interest

Compound Name: *3-Tert-butylbenzaldehyde*

Cat. No.: B1365090

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## Introduction

**3-Tert-butylbenzaldehyde** (CAS No. 23039-28-3) is an aromatic aldehyde characterized by the presence of a bulky tert-butyl group at the meta position of the benzaldehyde ring.<sup>[1][2]</sup> This sterically demanding substituent significantly influences the molecule's physical properties and chemical reactivity, making it a valuable intermediate and building block in various fields of chemical synthesis, including pharmaceuticals, agrochemicals, and specialty materials. This technical guide provides a comprehensive overview of the physical and chemical properties of **3-tert-butylbenzaldehyde**, detailed discussions on its synthesis and purification, an exploration of its characteristic reactions, and essential safety and handling information.

## Physicochemical Properties

The physical and chemical properties of **3-tert-butylbenzaldehyde** are summarized in the table below. The presence of the tert-butyl group, a bulky and nonpolar moiety, alongside the polar aldehyde functional group, imparts a unique set of characteristics to the molecule.

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O	[3]
Molecular Weight	162.23 g/mol	[3]
CAS Number	23039-28-3	[3]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	140-150 °C	[3]
Density	0.966 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3]
Flash Point	91.961 °C	[4]
Storage Temperature	Under inert gas (nitrogen or Argon) at 2-8°C	[3]

**Solubility:** While specific quantitative data is not readily available in the literature, **3-tert-butylbenzaldehyde** is expected to be sparingly soluble in water due to the hydrophobic nature of the tert-butyl group and the benzene ring. It is anticipated to be soluble in common organic solvents such as ethanol, acetone, toluene, and hexane.[5]

## Spectroscopic Characterization

The structural elucidation of **3-tert-butylbenzaldehyde** is confirmed through various spectroscopic techniques.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **3-tert-butylbenzaldehyde** exhibits characteristic signals corresponding to the aromatic protons, the aldehydic proton, and the protons of the tert-butyl group. A detailed analysis of a similar compound, 3-tert-butyl-2-hydroxybenzaldehyde, reveals a singlet for the nine equivalent protons of the tert-butyl group around  $\delta$  1.44 ppm. The aromatic protons appear as multiplets in the downfield region, and the highly deshielded aldehydic proton resonates as a singlet further downfield, typically around  $\delta$  9.8-10.0 ppm.[6]

### <sup>13</sup>C NMR Spectroscopy

The carbon-13 NMR spectrum provides valuable information about the carbon framework of the molecule. Key resonances are expected for the carbonyl carbon of the aldehyde (typically in the range of 190-200 ppm), the aromatic carbons (between 125-150 ppm), and the carbons of the tert-butyl group (the quaternary carbon and the methyl carbons appearing further upfield).<sup>[7]</sup>

## Infrared (IR) Spectroscopy

The IR spectrum of **3-tert-butylbenzaldehyde** is characterized by strong absorption bands indicative of its functional groups. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde is expected around  $1700\text{ cm}^{-1}$ . Other significant absorptions include C-H stretching vibrations of the aromatic ring and the tert-butyl group, and C=C stretching vibrations of the benzene ring.<sup>[8][9]</sup>

## Mass Spectrometry

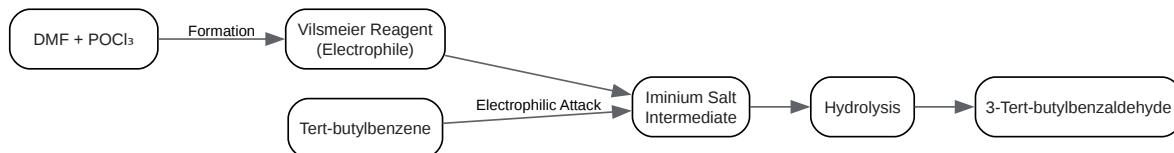
Mass spectrometry of **3-tert-butylbenzaldehyde** would show a molecular ion peak  $[\text{M}]^+$  corresponding to its molecular weight. The fragmentation pattern is expected to be influenced by the loss of the aldehydic proton, the entire formyl group, and fragmentation of the tert-butyl group. Common fragments would include the loss of a hydrogen atom (M-1), the formyl radical (M-29), and a methyl radical from the tert-butyl group (M-15).<sup>[10][11][12]</sup>

## Synthesis and Purification

The synthesis of **3-tert-butylbenzaldehyde** can be approached through several synthetic strategies, primarily involving the introduction of a formyl group onto the tert-butylbenzene ring or the modification of a pre-existing functional group. While a specific, detailed experimental protocol for **3-tert-butylbenzaldehyde** is not extensively documented in readily available literature, plausible synthetic routes can be derived from established organic reactions.

## Potential Synthetic Routes

- Vilsmeier-Haack Reaction: This reaction is a widely used method for the formylation of electron-rich aromatic compounds.<sup>[1][13][14][15][16]</sup> Tert-butylbenzene, being activated by the electron-donating tert-butyl group, could be formylated using a Vilsmeier reagent, which is typically generated from dimethylformamide (DMF) and phosphorus oxychloride ( $\text{POCl}_3$ ). The reaction proceeds via an electrophilic aromatic substitution mechanism.

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Caption: Vilsmeier-Haack formylation of tert-butylbenzene.

- Gattermann-Koch Reaction: This reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride and a copper(I) chloride co-catalyst.[17][18][19][20] This method is generally suitable for activated aromatic rings.
- Friedel-Crafts Acylation followed by Reduction: Another approach involves the Friedel-Crafts acylation of tert-butylbenzene with a suitable acylating agent like oxalyl chloride or formyl fluoride, followed by reduction of the resulting acylbenzene.[21][22][23][24]

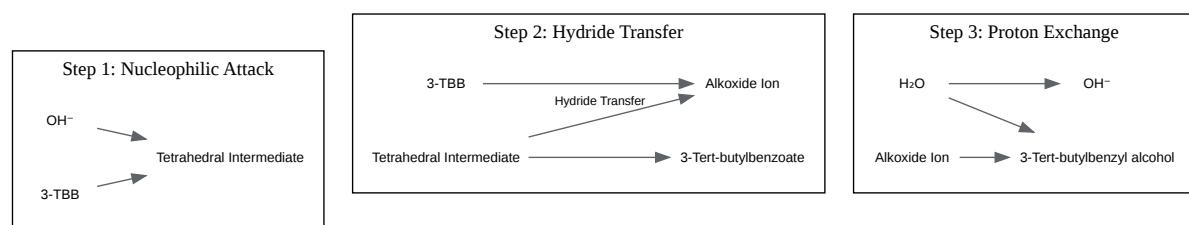
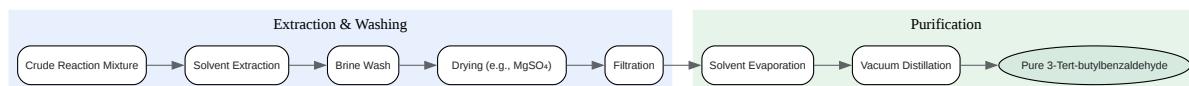
## Proposed Experimental Protocol (Vilsmeier-Haack Approach)

The following is a generalized, illustrative protocol based on the Vilsmeier-Haack reaction.

Note: This is a proposed method and should be optimized and performed with appropriate safety precautions by trained professionals.

- Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool phosphorus oxychloride ( $\text{POCl}_3$ ) in an appropriate solvent (e.g., dichloromethane) to  $0\text{ }^\circ\text{C}$ .
- Slowly add N,N-dimethylformamide (DMF) dropwise to the cooled  $\text{POCl}_3$  solution while maintaining the temperature at  $0\text{ }^\circ\text{C}$ .
- After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure the complete formation of the Vilsmeier reagent.

- Formylation: Cool the reaction mixture again to 0 °C and add tert-butylbenzene dropwise.
- After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
- Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and water.
- Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until the pH is neutral.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
- Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO<sub>4</sub>), and filter.
- Purification: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure **3-tert-butylbenzaldehyde**.<sup>[8]</sup>



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